1-[4-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one
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Overview
Description
1-[4-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one is a complex organic compound that features a benzothiazole ring, a piperazine moiety, and a phenylpropanone group
Mechanism of Action
Target of Action
It’s known that structurally similar 3-(piperazin-1-yl)-1,2-benzothiazole derivatives act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .
Mode of Action
Based on its structural similarity to other benzothiazole derivatives, it may interact with its targets (potentially dopamine and serotonin receptors) to induce changes in cellular signaling .
Biochemical Pathways
If it acts as a dopamine and serotonin antagonist like its structurally similar counterparts, it could potentially affect pathways related to mood regulation, sleep, appetite, and other physiological processes .
Pharmacokinetics
The synthesized compounds were evaluated for drug likeness or “drugability” according to Lipinski’s rule of five (RO5). One of the compounds showed two violations, whereas the others complied with RO5
Result of Action
If it acts as a dopamine and serotonin antagonist, it could potentially result in changes in mood, sleep, and appetite .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one typically involves multi-step procedures. One common approach is to start with the preparation of 4,7-dimethoxy-1,3-benzothiazol-2-amine, which is then reacted with piperazine to form the intermediate. This intermediate is subsequently coupled with 3-phenylpropan-1-one under specific reaction conditions to yield the final product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole and piperazine moieties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Various halogenating agents and nucleophiles can be used under controlled conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce different functional groups into the molecule.
Scientific Research Applications
1-[4-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving the central nervous system.
Industry: It may have applications in the development of new materials and chemical processes.
Comparison with Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: This compound shares the benzothiazole and piperazine moieties but lacks the phenylpropanone group.
4,7-Dimethoxy-1,3-benzothiazol-2-amine: This is a precursor in the synthesis of the target compound and shares the benzothiazole core.
Uniqueness: 1-[4-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one is unique due to the combination of its structural features, which confer specific biological activities and potential therapeutic applications. The presence of the phenylpropanone group distinguishes it from other similar compounds and may contribute to its unique pharmacological profile.
Properties
IUPAC Name |
1-[4-(4,7-dimethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S/c1-27-17-9-10-18(28-2)21-20(17)23-22(29-21)25-14-12-24(13-15-25)19(26)11-8-16-6-4-3-5-7-16/h3-7,9-10H,8,11-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPJXNSKMGFWHOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)N3CCN(CC3)C(=O)CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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